Product packaging for Ethyl 2-bromoisobutyrate(Cat. No.:CAS No. 600-00-0)

Ethyl 2-bromoisobutyrate

Cat. No.: B052115
CAS No.: 600-00-0
M. Wt: 195.05 g/mol
InChI Key: IOLQWGVDEFWYNP-UHFFFAOYSA-N
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Description

Ethyl 2-bromoisobutyrate is a highly efficient and extensively utilized initiator for Atom Transfer Radical Polymerization (ATRP), a cornerstone technique in modern polymer science. Its research value lies in its ability to facilitate the synthesis of well-defined polymers with precise control over molecular weight, narrow molecular weight distribution (low dispersity, Đ), and complex architectures (e.g., block copolymers, star polymers, and graft copolymers). The mechanism of action involves the this compound molecule serving as an alkyl halide initiator. The tertiary bromide is selectively and reversibly activated by a transition metal catalyst (e.g., Cu(I)Br), generating a radical species that propagates the polymer chain and a dormant halogen-capped species. This dynamic equilibrium between active and dormant states minimizes irreversible termination reactions, granting exceptional control over the polymerization process. This compound is indispensable for researchers developing advanced materials for applications such as drug delivery systems, thermoplastic elastomers, surfactants, and surface modifiers. It is critical to handle this reagent under an inert atmosphere and store it at recommended temperatures to maintain its efficacy and purity. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11BrO2 B052115 Ethyl 2-bromoisobutyrate CAS No. 600-00-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-bromo-2-methylpropanoate
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InChI

InChI=1S/C6H11BrO2/c1-4-9-5(8)6(2,3)7/h4H2,1-3H3
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InChI Key

IOLQWGVDEFWYNP-UHFFFAOYSA-N
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Canonical SMILES

CCOC(=O)C(C)(C)Br
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Molecular Formula

C6H11BrO2
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DSSTOX Substance ID

DTXSID4060523
Record name Ethyl 2-bromoisobutyrate
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Molecular Weight

195.05 g/mol
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Physical Description

Clear light yellow liquid; [Sigma-Aldrich MSDS]
Record name Ethyl 2-bromoisobutyrate
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Vapor Pressure

2.61 [mmHg]
Record name Ethyl 2-bromoisobutyrate
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CAS No.

600-00-0
Record name Ethyl 2-bromoisobutyrate
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Record name Propanoic acid, 2-bromo-2-methyl-, ethyl ester
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Record name Ethyl 2-bromoisobutyrate
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Record name Ethyl 2-bromo-2-methylpropionate
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Synthetic Methodologies for Ethyl 2 Bromoisobutyrate

Established Synthetic Pathways for Ethyl 2-Bromoisobutyrate

Several well-documented methods exist for the synthesis of this compound, each with distinct starting materials and reaction conditions.

Bromination of 2-Methylpropionic Acid Followed by Esterification

A common and traditional route to this compound involves a two-step process. nbinno.com First, 2-methylpropionic acid (also known as isobutyric acid) undergoes bromination to form 2-bromo-2-methylpropionic acid. nbinno.comguidechem.com This intermediate is then esterified with ethanol (B145695) to yield the final product. nbinno.comguidechem.com The bromination is typically carried out using bromine in the presence of a catalyst like phosphorus tribromide or sulfuric acid. nbinno.com The subsequent esterification is an acid-catalyzed reaction. nbinno.com

StepReactantsCatalystProduct
1. Bromination2-Methylpropionic acid, BrominePhosphorus tribromide or Sulfuric acid2-Bromo-2-methylpropionic acid
2. Esterification2-Bromo-2-methylpropionic acid, EthanolAcid catalystThis compound

Esterification of 2-Bromoisobutyric Acid with Ethanol

This method starts with pre-synthesized 2-bromoisobutyric acid, which is then directly esterified with ethanol. chemicalbook.comrsc.org This approach is essentially the second step of the previously described pathway. The reaction is typically conducted by heating the reactants in the presence of an acid catalyst. rsc.org A patent describes a process where 2-bromobutyric acid and ethanol are reacted at 70-90°C for 2 hours using anhydrous potassium bisulfate as a catalyst, achieving a high yield. chemicalbook.com Another detailed procedure involves heating 2-bromoisobutyric acid with ethanol and hydrobromic acid at 95°C. chemicalbook.com

ReactantsCatalystTemperatureReaction TimeYield
2-Bromobutyric acid, EthanolAnhydrous potassium bisulfate70-90°C2 hours98.5% chemicalbook.com
2-Bromoisobutyric acid, EthanolHydrobromic acid95°C5-10 hours92.53% chemicalbook.com

Reaction of Ethyl Isobutyrate with Bromine under Irradiation

An alternative pathway involves the direct bromination of ethyl isobutyrate. chemicalbook.com In this method, ethyl isobutyrate is heated to reflux and irradiated with a photolamp while bromine is added. chemicalbook.com The reaction is stirred and then purified by distillation. chemicalbook.com This radical-initiated reaction offers a more direct route from the ester of the starting carboxylic acid.

ReactantsConditions
Ethyl isobutyrate, BromineIrradiation (450-W photolamp), Reflux chemicalbook.com

Reaction of Isobutyric Acid with N-Bromosuccinimide

This method utilizes N-bromosuccinimide (NBS) as the brominating agent for isobutyric acid in a non-polar organic solvent like cyclohexane. chemicalbook.comgoogle.com The reaction is initiated by a free radical initiator, such as dibenzoyl peroxide, and heated to reflux. chemicalbook.com The resulting 2-bromoisobutyric acid is then esterified with ethanol. chemicalbook.comgoogle.com A patent suggests that using NBS improves the utilization of bromine and enhances the safety of the process. google.com

StepReactantsReagents/Solvents
1. BrominationIsobutyric acid, N-BromosuccinimideDibenzoyl peroxide, Cyclohexane chemicalbook.com
2. Esterification2-Bromoisobutyric acid, EthanolHydrobromic acid, Zinc powder chemicalbook.comgoogle.com

Catalytic Approaches in this compound Synthesis

Catalysis plays a crucial role in optimizing the synthesis of this compound, particularly in the esterification step.

Acid Catalysis in Esterification

The esterification of 2-bromo-2-methylpropionic acid with ethanol is an equilibrium-controlled reaction that is significantly accelerated by the presence of an acid catalyst. nbinno.com Strong acids such as sulfuric acid and hydrobromic acid are commonly employed for this purpose. nbinno.comchemicalbook.com A patent highlights a dual catalyst system using both HBr and ZnBr2 for the esterification, claiming fewer side reactions and high selectivity. google.com The use of solid acid catalysts, such as potassium hydrogensulfate, has also been reported to be effective, offering potential advantages in terms of separation and catalyst recovery. chemicalbook.com

CatalystReactantsReported Advantages
Sulfuric Acid2-Bromo-2-methylpropionic acid, EthanolCommon and effective nbinno.com
Hydrobromic Acid / Zinc Bromide2-Bromoisobutyric acid, EthanolFewer side reactions, high selectivity google.com
Potassium Hydrogensulfate2-Bromobutyric acid, EthanolEffective for large-scale synthesis chemicalbook.com

Base Catalysis in Esterification

The synthesis of this compound can be achieved via the esterification of 2-bromo-2-methylpropionic acid with ethanol. nbinno.com In this reaction, a base is employed to facilitate the process. nbinno.com The general mechanism for base-catalyzed transesterification involves the formation of a nucleophilic alkoxide from the alcohol, which then attacks the carbonyl group of the ester. researchgate.net This leads to a tetrahedral intermediate that subsequently breaks down to form the desired ester and a diglyceride ion. researchgate.net The catalyst is then regenerated through a proton transfer. researchgate.net

Commonly used bases for this type of transformation include sodium carbonate or potassium carbonate. nbinno.com The reaction of 2-bromo-2-methylpropionic acid with ethanol in the presence of a suitable base yields this compound, which can then be purified. nbinno.com

Phase-Transfer Catalysis in Substitution Reactions

Phase-transfer catalysis (PTC) offers an effective method for conducting reactions between reactants located in different phases, typically an aqueous phase and an organic phase. This technique is particularly relevant for substitution reactions involving this compound.

Role of Tetrabutylammonium (B224687) Bromide (TBAB)

Tetrabutylammonium bromide (TBAB) is a widely utilized phase-transfer catalyst. nih.gov Its efficacy stems from the ability of the tetrabutylammonium cation to be soluble in both aqueous and organic solvents. nih.gov This allows it to transport water-soluble anionic reactants into the organic phase where the reaction with the organic substrate, such as this compound, occurs. nih.gov

In the context of reactions involving this compound, TBAB facilitates the transfer of nucleophiles from the aqueous phase to the organic phase. For instance, in the synthesis of 2-phenoxyisobutyric acid ethyl ester, TBAB is used as a phase-transfer catalyst to react this compound with sodium phenolate (B1203915) in a tri-liquid-phase system. acs.org The presence of TBAB has been shown to significantly enhance the rate of hydrolysis of this compound in an alkaline aqueous solution/organic solvent two-phase medium. researchgate.netresearchgate.net

Influence of Alkali Metal Hydroxides (KOH, NaOH)

Alkali metal hydroxides, such as potassium hydroxide (B78521) (KOH) and sodium hydroxide (NaOH), play a crucial role in phase-transfer catalyzed reactions of this compound. They are often used to create the alkaline aqueous phase necessary for the reaction.

Kinetic studies have demonstrated that the conversion rate of this compound increases with a higher concentration of KOH or NaOH in the aqueous solution. researchgate.netresearchgate.net For example, in the hydrolysis of this compound, an increase in the amount of KOH leads to a higher conversion, particularly when using an aprotic solvent. researchgate.net The hydrolysis of the bromo-alkyl bond and the ester functional group in this compound is observed in an alkaline aqueous solution. researchgate.net

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. whiterose.ac.uk In the context of reactions involving this compound, particularly in its role as an initiator for ATRP, there is a growing focus on implementing greener methodologies.

One key aspect is the use of safer and more environmentally friendly solvents. Research has explored the use of biobased substitutes for hazardous polar aprotic solvents in ATRP reactions initiated by this compound. nih.govacs.org For instance, solvents like Cyrene and Cygnet 0.0, which are derived from renewable feedstocks, have been investigated as alternatives to conventional solvents like N,N-dimethylformamide (DMF). nih.govacs.org The use of such bio-based solvents aligns with the green chemistry principles of utilizing renewable resources and safer solvents. nih.govacs.org

Furthermore, efforts are being made to develop metal-free ATRP systems, which would reduce the environmental impact associated with metal catalysts. One such system utilized a recyclable magnetic Fe3O4 supported photocatalyst for the metal-free ATRP of methyl methacrylate (B99206), with this compound serving as the initiator. researchgate.net

Purification and Characterization Techniques for Synthetic Products

Following the synthesis of this compound, purification is essential to obtain a product of high purity.

Distillation and Recrystallization

Distillation is a primary method for purifying liquid products like this compound. nbinno.com Fractional distillation under reduced pressure can be employed to separate the desired product from unreacted starting materials and byproducts. This technique takes advantage of differences in boiling points to achieve separation.

Recrystallization is another common purification technique, particularly for solid compounds, but it can also be applied in certain contexts for liquid products or their derivatives. nbinno.com The process involves dissolving the impure compound in a suitable solvent at an elevated temperature and then allowing it to cool, which causes the desired compound to crystallize out, leaving impurities in the solution. For instance, after certain reactions, the product can be purified through recrystallization from a solvent like acetone.

Spectroscopic Methods (e.g., NMR)

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are indispensable for the structural elucidation and purity assessment of this compound. NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy

The proton NMR (¹H NMR) spectrum of this compound exhibits distinct signals that correspond to the different sets of non-equivalent protons in the molecule. The spectrum is characterized by three main signals: a quartet, a triplet, and a singlet.

Ethyl Group Protons: The ethoxy group gives rise to two signals. The two methylene (B1212753) protons (-O-CH₂ -CH₃) are deshielded by the adjacent oxygen atom and appear as a quartet at approximately 4.23 ppm. This splitting pattern is due to coupling with the three neighboring methyl protons. The three methyl protons (-O-CH₂-CH₃ ) appear as a triplet around 1.30 ppm, coupled to the two methylene protons. chemicalbook.com

Isobutyrate Protons: The six protons of the two methyl groups attached to the quaternary carbon (-C(Br)(CH₃ )₂) are chemically equivalent. Due to the absence of adjacent protons, they appear as a sharp singlet in the spectrum. This signal is typically observed around 1.94 ppm. rsc.org

The integration of these signals in a 2:3:6 ratio for the methylene, ethyl methyl, and isobutyrate methyl protons, respectively, confirms the structure of the compound. Spectra are commonly recorded in deuterated chloroform (B151607) (CDCl₃). chemicalbook.com

Table 1: ¹H NMR Chemical Shift Data for this compound Data sourced from multiple spectra; exact shifts may vary based on solvent and instrument frequency.

Assigned ProtonsChemical Shift (ppm)Multiplicity
-C(Br)(CH₃ )₂~1.94Singlet
-OCH₂ CH₃~4.23Quartet
-OCH₂CH₃ ~1.30Triplet

¹³C NMR Spectroscopy

The carbon-13 NMR (¹³C NMR) spectrum provides further confirmation of the molecular structure by showing signals for each unique carbon atom. chemicalbook.comnih.gov

Carbonyl Carbon: The carbon atom of the ester carbonyl group (C =O) is significantly deshielded and appears furthest downfield in the spectrum.

Quaternary Carbon: The carbon atom bonded to the bromine atom (-C (Br)(CH₃)₂) is also deshielded, appearing at a distinct chemical shift.

Ethyl Group Carbons: The methylene carbon (-O-C H₂-CH₃) is found downfield due to the attached oxygen. The terminal methyl carbon (-O-CH₂-C H₃) appears further upfield.

Isobutyrate Methyl Carbons: The two equivalent methyl carbons of the isobutyrate group (-C(Br)(C H₃)₂) produce a single signal.

Table 2: Representative ¹³C NMR Chemical Shift Data for this compound Data is compiled from typical values; specific shifts can vary.

Assigned Carbon AtomApproximate Chemical Shift (ppm)
C =O~171
-O-C H₂-CH₃~62
-C (Br)(CH₃)₂~55
-C(Br)(C H₃)₂~31
-OCH₂-C H₃~14

Reaction Mechanisms and Kinetics of Ethyl 2 Bromoisobutyrate

Mechanistic Investigations of Reactions Involving Ethyl 2-Bromoisobutyrate

The chemical behavior of this compound is characterized by its participation in nucleophilic substitution, radical reactions, halogen exchange, and carbon-carbon bond formation.

Nucleophilic Substitution Reactions

This compound readily undergoes nucleophilic substitution reactions. A primary example is its hydrolysis in the presence of hydroxide (B78521) ions, which cleaves the ester bond to form ethanol (B145695) and 2-bromoisobutyric acid. evitachem.com This reaction proceeds via a nucleophilic acyl substitution mechanism. smolecule.com The bromine atom can also be displaced by other nucleophiles. smolecule.com

The general mechanism for nucleophilic substitution at the carbonyl carbon involves the attack of a nucleophile, leading to a tetrahedral intermediate, followed by the departure of the leaving group. In the case of hydrolysis, the hydroxide ion acts as the nucleophile.

The Sₙ2 mechanism, characterized by a single step where the nucleophile attacks from the side opposite to the leaving group, is also relevant to the reactions of similar alkyl halides. libretexts.org This backside attack results in an inversion of the stereochemical configuration at the carbon center. libretexts.org

Radical Reactions

This compound is a key initiator in Atom Transfer Radical Polymerization (ATRP), a controlled/"living" radical polymerization technique. chemicalbook.comguidechem.com In ATRP, a transition metal complex, such as a copper(I) species, reversibly activates the carbon-bromine bond to generate a radical. cmu.edudiva-portal.org This radical can then initiate the polymerization of monomers. The reversible nature of this activation/deactivation process allows for the controlled growth of polymer chains, leading to polymers with well-defined molecular weights and low polydispersity. cmu.edudiva-portal.org

The general mechanism for ATRP initiation with this compound is as follows:

Activation: The initiator, this compound (R-X), reacts with a transition metal complex in a lower oxidation state (e.g., Cu(I)Br) to form a radical (R•) and the metal complex in a higher oxidation state (e.g., X-Cu(II)Br).

Propagation: The generated radical adds to a monomer molecule.

Deactivation: The propagating radical reacts with the metal complex in the higher oxidation state to reform a dormant species (the polymer chain with a terminal halogen) and the metal complex in the lower oxidation state. cmu.edu

Kinetic studies have shown that the structure of the initiator significantly affects the rate of activation. cmu.edu For instance, 2-bromoisobutyrates are roughly 10 times more reactive than other alkyl halide initiators like 2-bromopropionates in ATRP. cmu.edu

Carbon-Carbon Bond Formation Reactions

This compound serves as a precursor in various carbon-carbon bond-forming reactions, expanding its utility in organic synthesis beyond polymerization. chemicalbook.com For example, it can be used in reactions like the Grignard reaction and Suzuki coupling, where it acts as a building block to create more complex molecules. The presence of the bromine atom allows for the formation of an organometallic reagent or participation in cross-coupling reactions, leading to the formation of new carbon-carbon bonds.

Kinetic Studies of this compound Transformations

Kinetic investigations provide quantitative insights into the rates and mechanisms of reactions involving this compound.

Hydrolysis Kinetics in Two-Phase Systems

The hydrolysis of this compound has been studied in alkaline aqueous solution/organic solvent two-phase systems. researchgate.netresearchgate.net In these systems, both the bromo-alkyl bond and the ester group can undergo hydrolysis. researchgate.net The kinetics of these reactions are influenced by several factors, including the concentrations of base (e.g., NaOH or KOH) and phase-transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB). researchgate.netresearchgate.net

Kinetic models have been developed to describe the sequential reaction steps and to determine the rate constants. researchgate.netresearchgate.net It has been observed that the rate of hydrolysis increases with higher concentrations of KOH or NaOH and the phase-transfer catalyst. researchgate.net Conversely, substances like sodium carbonate and phenol (B47542) can retard the hydrolysis rate. researchgate.net The reaction is often described by pseudo-second-order kinetics in solid-liquid phase-transfer catalysis systems. acs.org

Below is a table summarizing the effect of different reagents on the hydrolysis of this compound in a two-phase system, based on research findings. researchgate.net

ReagentEffect on Hydrolysis Rate
Potassium Hydroxide (KOH) Increases
Sodium Hydroxide (NaOH) Increases
Tetrabutylammonium Bromide (TBAB) Increases
Sodium Carbonate (Na₂CO₃) Decreases
Phenol (C₆H₅OH) Decreases
Effects of Agitation Speed and Organic Solvents

In multiphase reaction systems, such as phase-transfer catalysis (PTC), the rate of reaction can be influenced by both mass transfer and intrinsic reaction kinetics.

Organic Solvents: The choice of organic solvent significantly impacts the kinetics of reactions involving this compound. scispace.comunipd.it In phase-transfer catalysis, the polarity of the solvent can influence the solubility of the catalyst-reactant ion pair and thus affect the reaction rate. acs.org Studies on the phenolysis of this compound and related reactions have shown that the reaction rate generally increases with the polarity of the organic solvent. acs.orgresearchgate.net For instance, in Atom Transfer Radical Polymerization (ATRP), the activation rate constant for this compound has been shown to vary by three orders of magnitude across different solvents, with an excellent correlation to the solvent's polarity/polarizability. unipd.it The rate was found to be fastest in highly polar solvents like DMSO and slowest in nonpolar solvents like ethyl acetate (B1210297). unipd.it

The table below summarizes the effect of different organic solvents on the activation rate constant (k_act) for the ATRP initiation with this compound. unipd.it

Solventk_act (mol⁻¹ dm³ s⁻¹)
DMSO3.14 x 10⁵
DMF-
MeCN-
Anisole (B1667542)-
Ethyl Acetate9.41 x 10²
Data derived from a study on the activation of ethyl α-bromoisobutyrate by [CuITPMA]+, illustrating the significant impact of solvent polarity. unipd.it Note: Specific values for DMF, MeCN, and Anisole were part of the study but are not explicitly listed in the provided abstract.
Influence of Catalyst Concentration

In reactions facilitated by phase-transfer catalysts, such as the hydrolysis or etherification of this compound, the concentration of the catalyst is a key factor. researchgate.net Generally, the reaction rate and conversion increase with a higher concentration of the phase-transfer catalyst, such as Tetrabutylammonium Bromide (TBAB). researchgate.netairitilibrary.com The catalyst, often a quaternary ammonium (B1175870) salt, facilitates the transfer of the aqueous reactant (like a hydroxide or phenoxide ion) into the organic phase where it can react with the this compound. researchgate.net

However, the relationship is not always linear. In some systems, an excessive amount of catalyst can lead to deactivation, potentially caused by the deposition of produced salts on the surface of solid reactants, which can in turn decrease the reaction rate. researchgate.net In Atom Transfer Radical Polymerization (ATRP), the concentration and type of copper catalyst complex significantly influence the polymerization control. pnas.org The ratio of the catalyst to the initiator and other components must be carefully optimized to achieve a controlled polymerization with low polydispersity. acs.orgsci-hub.se For instance, in Activators Regenerated by Electron Transfer (ARGET) ATRP, reducing the copper catalyst concentration is a major goal, and this requires careful selection of ligands and other reaction parameters to maintain control over the polymerization. pnas.orgacs.org

Impact of Inorganic Salts (e.g., Na₂CO₃)

The presence of inorganic salts can have a significant impact on the reaction kinetics of this compound, particularly in its hydrolysis. Studies have shown that the addition of sodium carbonate (Na₂CO₃) retards or inhibits the rate of hydrolysis of this compound in two-phase alkaline solutions. researchgate.netairitilibrary.comtandfonline.comtandfonline.com This inhibitory effect is also observed for the hydrolysis of the intermediate product, 2-bromoisobutyric acid. researchgate.netairitilibrary.com

The inhibitory mechanism is attributed to the "salting-out" effect, where the salt increases the ionic strength of the aqueous phase, thereby reducing the solubility of the organic reactant (this compound) in the aqueous phase or at the interface where the reaction occurs. tandfonline.com While several sodium salts, including sodium chloride, sodium nitrate, and sodium sulfate, show an inhibitory effect, other salts like calcium carbonate have been observed to enhance the reaction. tandfonline.com

The table below summarizes the observed effect of various inorganic salts on the hydrolysis of this compound. tandfonline.com

Inorganic SaltEffect on Hydrolysis Rate
Sodium Carbonate (Na₂CO₃)Inhibition
Sodium Chloride (NaCl)Inhibition
Sodium Nitrate (NaNO₃)Inhibition
Sodium Sulfate (Na₂SO₄)Inhibition
Calcium Carbonate (CaCO₃)Enhancement

Kinetic Modeling of Sequential Reaction Steps

This compound can undergo multiple reactions simultaneously or sequentially, necessitating the development of comprehensive kinetic models. researchgate.net For example, in an alkaline two-phase medium, it undergoes hydrolysis at both the bromo-alkyl bond (Br-C) to form an alcohol and at the ester functional group (-COOR) to form a carboxylic acid. researchgate.netresearchgate.nettandfonline.com Kinetic models for these systems consider these parallel and sequential reaction steps to accurately describe the concentration changes of reactants, intermediates, and products over time. researchgate.netairitilibrary.com

These models are often developed based on a proposed reaction mechanism that is verified by experimental data. researchgate.net For many phase-transfer catalyzed reactions, a pseudo-first-order kinetic model is found to be sufficient to describe the reaction behavior. researchgate.netresearchgate.net

In the context of polymerization, specifically ARGET ATRP where this compound (EBiB) is a common initiator, kinetic modeling is even more complex. acs.orgsci-hub.se Comprehensive kinetic Monte Carlo (kMC) models are employed to understand the experimental trends. acs.orgsci-hub.se These models incorporate numerous reaction steps, including:

Slow initiation with distinct rate coefficients for the initiator versus the polymeric species. acs.org

Activation and deactivation steps. sci-hub.se

Propagation and termination reactions.

Catalyst reduction steps. acs.org

Diffusional limitations on termination. acs.org

Such detailed modeling is crucial for predicting and optimizing polymerization processes to achieve polymers with desired molecular weights and low dispersity. sjtu.edu.cn

Determination of Intrinsic Rate Constants

The intrinsic rate constants are fundamental parameters that quantify the rate of individual chemical steps in a reaction mechanism, independent of mass transfer limitations. tandfonline.com For reactions involving this compound, these constants are typically determined in conjunction with the kinetic models developed for the system. researchgate.net

The process involves proposing a reaction mechanism and deriving the corresponding rate equations. tandfonline.com Experimental data, such as the concentration of reactants and products over time, are then fitted to these rate equations using parameter estimation or curve-fitting techniques. researchgate.netairitilibrary.com This allows for the calculation of the intrinsic rate constants for the main reactions, such as the hydrolysis of the Br-C bond and the ester group. researchgate.nettandfonline.comtandfonline.com

In the study of ATRP, determining the rate constants for activation (k_act) and deactivation (k_deact) is essential for assessing catalyst activity and predicting the degree of polymerization control. acs.org These constants are often determined experimentally under specific conditions and can then be used in kinetic models to simulate polymerization under a wider range of conditions. acs.orgsci-hub.se The values of these intrinsic rate constants are highly dependent on the specific catalyst system, solvent, and temperature. unipd.itacs.org

Computational Chemistry Approaches to Reaction Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the reaction mechanisms involving this compound. acs.orgmdpi.com These theoretical calculations provide detailed insights into transition state structures, reaction energy profiles, and the electronic effects that govern reactivity. sumitomo-chem.co.jp

In the context of Atom Transfer Radical Polymerization (ATRP), computational studies have been used to:

Model Transition States: DFT calculations have been employed to model the transition structures for the radical addition steps in polymerization. acs.org

Validate Mechanisms: By comparing predicted kinetic isotope effects with experimental values, computational models can support or challenge proposed mechanisms. For example, studies have confirmed that the chain-propagation step in ATRP initiated by this compound is mechanistically identical to that in conventional free-radical polymerization. acs.org

Understand Reactivity: Kinetic Monte Carlo (kMC) and other modeling techniques are used to interpret complex experimental results, such as those in ARGET ATRP, demonstrating the importance of factors like slow initiation. acs.orgsci-hub.se These models rely on rate coefficients that can be estimated or informed by quantum chemical calculations.

These computational approaches provide a molecular-level understanding that complements experimental kinetic studies, aiding in the rational design of catalysts and reaction conditions. sjtu.edu.cnsumitomo-chem.co.jp

Applications of Ethyl 2 Bromoisobutyrate in Polymer Chemistry

Ethyl 2-Bromoisobutyrate as an Initiator in Controlled Radical Polymerization (CRP)

This compound serves as a crucial initiator in various controlled radical polymerization (CRP) methods. google.com CRP techniques are a class of polymerization reactions that provide a "living" character to the polymerization process, allowing for the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures such as block copolymers. sigmaaldrich.com The effectiveness of EBiB as an initiator stems from its chemical structure, which facilitates the controlled generation of radicals necessary to begin the polymerization process. This control is essential for creating polymers with specific, tailored properties.

Among the CRP methods, Atom Transfer Radical Polymerization (ATRP) is one of the most significant and widely used techniques where this compound plays a key role as an initiator. google.comias.ac.in ATRP allows for the synthesis of a diverse range of functional polymers with precise control over their molecular structure. cmu.edu The use of EBiB as an initiator in ATRP generates a polymer with an ethyl end group. thermofisher.krfishersci.nl This technique has been successfully employed for the polymerization of various monomers, including acrylates, methacrylates, and styrene (B11656). researchgate.netdtu.dkresearchgate.net

The initiation mechanism in ATRP involves the reversible transfer of a halogen atom (in this case, bromine) from the initiator, this compound, to a transition metal catalyst. sigmaaldrich.com This process is typically catalyzed by a copper(I) complex. nih.gov The catalyst, in its lower oxidation state (e.g., Cu(I)), abstracts the bromine atom from EBiB. This abstraction results in the formation of a carbon-centered radical and the corresponding higher oxidation state metal-halide complex (e.g., X-Cu(II)/L). sigmaaldrich.com This newly formed radical then initiates the polymerization by adding to a monomer molecule. The process is reversible, establishing a dynamic equilibrium between active (radical) and dormant (alkyl halide) species, which is the key to the controlled nature of ATRP. acs.org

The bromine atom in this compound is the key functional component that acts as a transferable atom in the ATRP process. acs.org This halogen atom is reversibly transferred between the growing polymer chain and the transition metal catalyst. The relative ease of cleavage of the carbon-bromine bond in EBiB allows for the generation of the initial radical species that starts the polymerization. acs.org Throughout the polymerization, the bromine atom is repeatedly transferred back and forth, a process that regulates the concentration of active radical species and minimizes termination reactions. This reversible transfer is fundamental to maintaining the "living" characteristics of the polymerization, enabling the synthesis of polymers with narrow molecular weight distributions and complex architectures. acs.org

The success of ATRP using this compound as an initiator is highly dependent on the catalytic system, which consists of a transition metal salt and a ligand. sigmaaldrich.com

Atom Transfer Radical Polymerization (ATRP)

Catalytic Systems in ATRP with this compound
Copper-Based Catalysts (CuCl, CuBr, CuBr₂)

Copper-based catalysts are the most extensively used in ATRP due to their versatility and effectiveness. nih.gov The common copper sources are copper(I) bromide (CuBr), copper(I) chloride (CuCl), and copper(II) bromide (CuBr₂). acs.orgresearchgate.netcmu.edunih.gov In a typical ATRP setup, a copper(I) halide (CuBr or CuCl) is used to activate the initiator. sigmaaldrich.com CuBr₂ is often added in small amounts to reaction mixtures to fine-tune the polymerization by adjusting the equilibrium between the active and dormant species. google.com The choice between CuBr and CuCl can influence the polymerization kinetics and control. researchgate.net

Ligands (e.g., PMDETA, Bipyridine, Me₆TREN)

Ligands are crucial components of the ATRP catalytic system as they solubilize the copper salt and adjust its reactivity. acs.org A variety of nitrogen-based ligands have been successfully employed in conjunction with copper catalysts and this compound.

PMDETA (N,N,N',N'',N''-Pentamethyldiethylenetriamine) : This is a widely used linear amine ligand that forms a soluble and active catalyst complex with copper halides. researchgate.netrsc.org The Cu/PMDETA system has been shown to effectively mediate the ATRP of various monomers, such as styrene and methyl methacrylate (B99206). researchgate.net

Bipyridine (bpy) and its derivatives : Bipyridine and its substituted derivatives, like 4,4'-di(5-nonyl)-2,2'-bipyridine (dNbpy), were among the first ligands used in ATRP. google.comacs.org They form stable and effective catalysts with copper for the polymerization of a range of monomers. researchgate.netrhhz.net Electron-donating groups on the bipyridine structure can enhance the catalyst's activity. researchgate.net

Me₆TREN (Tris[2-(dimethylamino)ethyl]amine) : This tripodal amine ligand forms a highly active and versatile ATRP catalyst with copper. sigmaaldrich.com The Cu/Me₆TREN complex is known for its high reactivity, enabling polymerizations to be conducted at lower temperatures and with lower catalyst concentrations. researchgate.netacs.org It has been successfully used in the polymerization of various monomers, including acrylates and methacrylates. merckmillipore.com

The table below summarizes the use of these catalytic systems in ATRP with this compound for different monomers.

MonomerCatalyst SystemResearch Finding
Styrene (St)CuBr/PMDETAWell-controlled polymerization at 110°C, resulting in a polymer with low polydispersity (Mw/Mn = 1.04). researchgate.net
Methyl Methacrylate (MMA)CuBr/2,2'-bipyridineThe polymerization follows identical chain-propagation steps as free-radical polymerization. acs.org
Methyl Acrylate (B77674) (MA)CuBr₂/Me₆TRENA highly active catalytic system that allows for polymerization at ambient temperature. researchgate.net
2-Methoxyethyl Acrylate (MEA)Cu(I)Br/PMDETAThe polymerization proceeds in a controlled manner with a linear evolution of molecular weight and low polydispersities. dtu.dk
Isoprene (B109036)CuBr/2,2'-bipyridineThe system effectively mediates the ATRP of isoprene at temperatures between 100°C and 150°C. rhhz.net
Metal-Free ATRP Systems

Conventional ATRP relies on transition metal catalysts, which can be problematic for applications in electronics and biomaterials due to potential toxicity and contamination. cmu.edu This has spurred the development of metal-free ATRP systems. In these systems, organic photocatalysts are often employed to mediate the polymerization process.

For instance, 10-phenylphenothiazine (PTH) has been used as an organic photocatalyst in the metal-free ATRP of methyl methacrylate (MMA), with EBiB acting as the initiator. mdpi.com This photo-induced system operates via a three-component photoredox cycle where the excited state of the photocatalyst activates the alkyl halide (EBiB), generating radicals for polymerization. mdpi.com Another approach involves supporting the photocatalyst, such as rhodamine B, on magnetic nanoparticles, allowing for easy catalyst recycling after the polymerization of MMA initiated by EBiB. researchgate.net The development of metal-free ATRP has also been extended to surface-initiated polymerization (SI-ATRP) to create organic-inorganic hybrid materials. mdpi.commdpi.com For example, well-defined hybrid materials were prepared by grafting polymers from the surface of silica (B1680970) hollow spheres using a metal-free SI-ATRP method with EBiB as a co-initiator. mdpi.com

Solvent Effects in ATRP

The choice of solvent significantly impacts the kinetics and control of ATRP reactions. researchgate.net The solvent can influence the solubility of the catalyst and the polymer, the rate of polymerization, and the equilibrium constant of the ATRP process (KATRP). researchgate.netresearchgate.net Polar solvents are generally known to accelerate the rate of polymerization in ATRP. lookchem.com However, this can sometimes lead to a loss of control and an increase in termination reactions, particularly in the polymerization of certain monomers like 2-hydroxyethyl methacrylate (HEMA). lookchem.com

In the ATRP of allyl methacrylate using EBiB as the initiator, the solvent polarity was found to affect the limiting conversion and the potential for gel formation. researchgate.net For the polymerization of MMA, ethyl acetate (B1210297) has been identified as an effective solvent in organocatalyzed ATRP (O-ATRP), leading to polymers with low polydispersity. nih.gov The use of a solvent mixture, such as methanol (B129727) and 2-butanone, has been shown to provide good control over the ATRP of HEMA. lookchem.com The polarity of the solvent also plays a crucial role in tuning the chain length of the synthesized polymer, as it can act as a chain transfer agent. researchgate.net

Control of Polymer Molecular Weight and Polydispersity

A key advantage of using EBiB as an initiator in ATRP is the ability to synthesize polymers with predetermined molecular weights and narrow molecular weight distributions (low polydispersity index, PDI). merckmillipore.com The molecular weight of the resulting polymer can be controlled by adjusting the initial molar ratio of monomer to initiator ([M]0/[I]0). acs.org A linear increase in the number-average molecular weight (Mn) with monomer conversion is a characteristic feature of a controlled polymerization process. nih.govacs.org

For example, in the ATRP of methyl methacrylate (MMA) initiated by EBiB, a linear relationship between Mn and conversion has been consistently observed, with PDI values often below 1.2. acs.orgmdpi.com Similarly, well-defined poly(methyl methacrylate) with narrow molecular weight distributions (Mw/Mn = 1.20–1.50) has been achieved using EBiB in initiators for continuous activator regeneration (ICAR) ATRP with low catalyst concentrations. nih.gov The choice of catalyst system and reaction conditions, such as temperature and solvent, also plays a crucial role in maintaining control over the polymerization and achieving low PDI values. acs.orgresearchgate.net

Table 1: Examples of Controlled Polymerization using this compound (EBiB) as Initiator

Monomer Polymerization Method Catalyst System Solvent Mn (g/mol) PDI (Mw/Mn) Reference
Methyl Methacrylate (MMA) Metal-Free Photo-induced SI-ATRP 10-Phenylphenothiazine (PTH) DMF - - mdpi.com
Methyl Methacrylate (MMA) ATRP CuBr/PMDETA Anisole (B1667542) Up to 105 < 1.4 acs.org
Styrene ATRP CuBr/PMDETA Bulk - 1.04 researchgate.net
N-isopropylacrylamide (NIPAAm) Enzyme-mediated ATRP Horseradish Peroxidase (HRP) - 99,900 1.44 mdpi.com
2-(Dimethylamino)ethyl methacrylate (DMAEMA) SARA ATRP Fe(0)/Cu(II) - - 1.13 mdpi.com
Synthesis of Diverse Polymer Architectures

The versatility of EBiB as an initiator in ATRP extends to the synthesis of polymers with various complex architectures.

The initiation of polymerization with EBiB inherently introduces an ethyl isobutyrate fragment at one end of the polymer chain. cmu.edu This allows for the straightforward synthesis of linear polymers with a defined ethyl end group. The other end of the polymer chain typically contains a halogen atom (bromine), which can be further modified or used to initiate the growth of a second polymer block.

The living nature of ATRP allows for the sequential addition of different monomers to create block copolymers. An EBiB-initiated polymer with a terminal bromine atom can act as a macroinitiator for the polymerization of a second monomer, leading to the formation of an AB diblock copolymer. cmu.educmu.edu This process can be extended to synthesize ABA triblock, ABC triblock, and even more complex multiblock copolymers like CBABC. acs.orgnih.govsemanticscholar.orgtesisenred.net For instance, ABA triblock copolymers have been synthesized using a difunctional initiator derived from ethylene (B1197577) bis(2-bromoisobutyrate). semanticscholar.org The synthesis of ABC and CBABC multiblock copolymers of styrene, tert-butyl acrylate, and methyl methacrylate has been demonstrated using ATRP methods where EBiB can be used to initiate one of the blocks. acs.org

EBiB is also instrumental in the synthesis of star-shaped polymers. tandfonline.com These polymers consist of multiple linear polymer chains (arms) linked to a central core. Two main strategies are employed: the "arm-first" and "core-first" methods. In the "arm-first" approach, linear polymer arms are synthesized first using an initiator like EBiB. These arms are then reacted with a cross-linking agent, such as divinylbenzene (B73037) (DVB), to form the star polymer core. tandfonline.comacs.org Alternatively, a multifunctional initiator can be used in a "core-first" approach, where arms grow outwards from the central core. While EBiB itself is a monofunctional initiator, it can be used to create the linear macroinitiator arms for the "arm-first" method. tandfonline.comresearchgate.net For example, star polymers have been synthesized in a one-pot ATRP of N-[2-(2-bromoisobutyryloxy)ethyl]maleimide and styrene, where the former acts as an inimer (a monomer that also contains an initiating group). researchgate.net

Graft Copolymers

Graft copolymers are branched polymers consisting of a main polymer chain (backbone) with one or more side chains (grafts) that are structurally distinct from the backbone. This compound is integral to the synthesis of graft copolymers via ATRP, primarily through the "grafting-from" and "grafting-onto" methodologies. mdpi.com

The "grafting-from" approach is the most common and involves the growth of side chains from a pre-existing polymer backbone that has been functionalized with initiating sites. In this strategy, a backbone polymer is first synthesized or modified to contain multiple 2-bromoisobutyrate groups. These groups, structurally identical to the initiating end of EBiB, can then simultaneously initiate the ATRP of a second monomer, leading to the formation of a densely grafted or "bottlebrush" polymer. mdpi.comresearchgate.net For instance, a poly(2-(2-bromoisobutyryloxy)ethyl methacrylate) (PBIEM) macroinitiator can be used to graft various methacrylate side chains. researchgate.netrhhz.net Another example involves the creation of a polyvinyl ether backbone through the cationic polymerization of a specialized monomer, 2-vinyloxyethyl-2-bromoisobutyrate (VEBB), which incorporates the necessary ATRP initiating site for subsequent grafting. researchgate.net This method allows for the preparation of graft copolymers where the backbone and side chains are formed by different polymerization mechanisms, such as combining cationic polymerization and ATRP. researchgate.net

The "grafting-onto" method involves attaching fully formed polymer chains to a polymer backbone. mdpi.com In this context, ATRP using EBiB as an initiator can be used to synthesize linear polymers, such as polystyrene or poly(tert-butyl acrylate), with a reactive bromide end group. evitachem.com These pre-made chains are then coupled to a backbone polymer that has complementary reactive sites. evitachem.com

A combination of different controlled polymerization techniques can also be employed. For example, EBiB can initiate the ATRP of methyl methacrylate (MMA) with a comonomer containing a stable free radical (like TEMPO), creating a macroinitiator for a subsequent stable free radical polymerization (SFRP) of styrene to form the grafts. researchgate.net

Monomers Polymerized via ATRP with this compound

This compound is a versatile initiator capable of polymerizing a wide array of monomers, allowing for the synthesis of a vast library of functional polymers.

Methacrylates are a major class of monomers polymerized in a controlled manner using EBiB.

Methyl Methacrylate (MMA): EBiB is a standard initiator for the ATRP of MMA. mdpi.com It is frequently used to create homopolymers of PMMA or as a block in more complex copolymer structures. researchgate.net The polymerization can be conducted in various solvents or even in water-borne systems. cmu.eduacs.org For example, the ATRP of MMA using an EBiB initiator and a CuBr/dNbpy catalyst has been successfully performed in an aqueous system. cmu.edu

Lauryl Methacrylate (LMA): The controlled polymerization of this hydrophobic monomer is readily achieved using EBiB as an initiator, typically with a copper-based catalyst system like CuBr/PMDETA in toluene. acs.orgacs.orgnih.gov This allows for the synthesis of poly(lauryl methacrylate) with narrow molecular weight distributions (Mw/Mn ≤ 1.2). acs.org

2-(dimethylamino)ethyl methacrylate (DMAEMA): This functional monomer, which contains a tertiary amine group, is effectively polymerized using EBiB. merckmillipore.comacs.org Well-defined poly(DMAEMA) can be synthesized at room temperature, and the monomer itself can act as a reducing agent in certain ATRP variations like ARGET (Activators Re-generated by Electron Transfer) ATRP. acs.orgmerckmillipore.com

2-hydroxyethyl methacrylate (HEMA): Due to the hydroxyl group's labile proton, the ATRP of HEMA requires careful selection of reaction conditions. researchgate.net However, it can be successfully polymerized in a controlled fashion using EBiB. researchgate.netsigmaaldrich.com Success is often found by using mixed solvent systems (e.g., methyl ethyl ketone and propanol), lower temperatures (≤ 50 °C), and a copper chloride catalyst to maintain control and prevent side reactions. researchgate.netresearchgate.net

p-nitrophenyl methacrylate (PNPMA): This monomer can be polymerized using ATRP with initiators structurally similar to EBiB. For instance, block copolymers have been synthesized by using a polystyrene macroinitiator, originally prepared with ethyl 2-bromobutyrate, to initiate the polymerization of PNPMA. mdpi.comresearchgate.net

EBiB is also an effective initiator for the polymerization of various acrylate monomers.

N,N′-dimethyl acrylamide (B121943) (DMA): This monomer has been polymerized from surfaces via SI-ATRP. The process involves functionalizing a substrate with an initiator derived from EBiB, followed by the "grafting-from" polymerization of DMA.

Poly(ethylene glycol) methyl ether methacrylate (PEGMA): While technically a methacrylate, this macromonomer is often discussed with functional acrylates. It is readily polymerized using EBiB or from surfaces functionalized with EBiB-derived initiators to create polymer brushes. acs.org

Methyl Acrylate (MA): The ATRP of methyl acrylate using EBiB as an initiator proceeds rapidly and with good control. For instance, using a CuBr/PMDETA catalyst system in anisole at 60°C resulted in a polymer with a low polydispersity index (PDI) of 1.07. merckmillipore.com Bulk polymerization with a CuBr/TPEDA catalyst at 80°C was very fast, reaching 98% conversion in 1.5 hours with a PDI of 1.13. merckmillipore.com

n-Butyl Acrylate (nBA): This monomer is effectively polymerized using EBiB or functionalized initiators containing the 2-bromoisobutyrate group. It is a common monomer for creating soft, rubbery polymers and block copolymers.

tert-Butyl Acrylate (tBA): The ATRP of tBA can be initiated with EBiB to produce well-defined polymers. The resulting poly(tert-butyl acrylate) can be hydrolyzed to produce poly(acrylic acid), making it a useful precursor for creating hydrophilic or pH-responsive polymers.

Di(ethylene glycol) ethyl ether acrylate: This monomer, along with other similar oligo(ethylene glycol) acrylates and methacrylates, is used to create thermoresponsive polymers. The ATRP of the closely related di(ethylene glycol) methyl ether methacrylate initiated by EBiB has been well-documented, demonstrating the suitability of this initiator class for such monomers.

Styrene is one of the most common monomers polymerized by ATRP using EBiB as an initiator. The polymerization is typically conducted at elevated temperatures (e.g., 80-110 °C) and can be well-controlled to produce polystyrene with predictable molecular weights and low polydispersity (Mw/Mn < 1.2). EBiB is used in various ATRP techniques for styrene, including standard, ICAR (Initiators for Continuous Activator Regeneration), and ARGET ATRP.

The polymerization of dienes like isoprene via ATRP is known to be challenging. However, studies have shown that isoprene can be polymerized using EBiB as an initiator with a CuBr/ligand catalyst system. The reaction is typically performed at high temperatures (e.g., 110 °C). The resulting polyisoprene has a microstructure containing a mix of cis-1,4, trans-1,4, 1,2, and 3,4-units. While control can be difficult, with issues like inhomogeneous polymerization and poor retention of the terminal halide group, EBiB remains a documented initiator for this process.

Surface-Initiated ATRP (SI-ATRP) using this compound

Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) is a powerful technique for modifying surfaces by growing polymer chains directly from them, creating what are known as polymer brushes. This compound is a key compound in this field, not by being used directly in solution, but by having its essential α-bromoisobutyryl group attached to surfaces to act as the initiator.

A highly effective and versatile method for creating these initiating surfaces is the plasma polymerization of EBiB. This single-step, substrate-independent process deposits a thin film containing the intact initiator functionality onto various materials, including polymers, metals, and ceramics. This approach avoids complex multi-step chemical procedures often required for surface functionalization.

Once the surface is functionalized with these initiator sites, it can be immersed in a solution containing a monomer and an ATRP catalyst to grow dense polymer brushes. This technique has been used to graft a variety of polymers from surfaces, including poly(N,N'-dimethyl acrylamide) and poly(poly(ethylene glycol) methyl ether methacrylate).

Researchers have also demonstrated the ability to create a gradient of initiator density on a single substrate. This is achieved by the plasma copolymerization of EBiB with a non-reactive diluent molecule, such as ethanol (B145695). By varying the ratio of EBiB to ethanol during deposition, a gradient in the surface concentration of bromine initiator groups is formed. Subsequent SI-ATRP from such a surface results in a polymer brush with a gradient in thickness and grafting density, transitioning from a "mushroom" regime (sparse chains) to a "brush" regime (dense, stretched chains). This allows for high-throughput studies of how polymer brush properties affect surface characteristics. The technique has been applied to various substrates, including silica wafers, hollow spheres, and metal-organic frameworks (MOFs). nih.gov

Other Controlled Radical Polymerization Techniques (e.g., RAFT, NMP) in comparative studies

While ATRP is a prominent method, other controlled radical polymerization (CRP) techniques, also known as reversible deactivation radical polymerizations (RDRP), exist, including Nitroxide-Mediated Polymerization (NMP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. acs.orgpublish.csiro.au These methods all rely on establishing a dynamic equilibrium between a small number of active propagating radicals and a large population of dormant species to achieve controlled polymer growth. acs.org

Comparative studies sometimes employ initiators or polymers made using different techniques. For instance, in a layer-by-layer functionalization of carbon nanotubes, poly(2-azidoethyl methacrylate) was synthesized via ATRP, while poly(propargyl methacrylate) was synthesized via RAFT polymerization. zju.edu.cn These two polymers were then alternately grafted onto the nanotubes using click chemistry. zju.edu.cn

More directly, researchers have developed binary systems that combine ATRP and RAFT mechanisms. acs.org One such system combined Initiators for Continuous Activator Regeneration ATRP (ICAR-ATRP) with RAFT. The ICAR-ATRP component utilized this compound as the initiator and a copper(II) bromide catalyst. acs.org This dual concurrent ATRP-RAFT system demonstrated enhanced control over polymer dispersity and expanded the range of applicable monomers, integrating the advantages of both methods. acs.org

This compound in Polymer Functionalization and Modification

The utility of EBiB extends beyond initiating polymerization to enabling the creation of functional polymers.

Introduction of Functional End Groups

In ATRP, the initiator used determines the functionality at one end of the polymer chain, while the other end retains a halogen atom (the dormant species). cmu.edu When EBiB is used as the initiator, an ethyl group is incorporated at the initiation terminus of the polymer chain. fishersci.be The bromine atom at the propagating chain end is of significant interest because it is a versatile chemical handle that can be transformed into a wide array of other functional groups through post-polymerization reactions. cmu.eduresearchgate.net

For example, the terminal bromine of a poly(tert-butyl acrylate) polymer, synthesized using EBiB as the initiator, was successfully converted into a primary amine functional group. researchgate.net This was achieved through a two-step process involving reaction with potassium phthalimide (B116566) (a Gabriel synthesis approach) followed by hydrolysis to yield the amino-terminated polymer. researchgate.net Such end-group transformations are highly valuable for creating block copolymers, conjugating polymers to biomolecules, or attaching them to surfaces. cmu.edu

Synthesis of Cationic Polymers for Specific Applications

This compound (EBiB) serves as a versatile initiator in various controlled radical polymerization techniques for the synthesis of well-defined cationic polymers. These polymers, featuring positively charged groups, are of significant interest for a range of specialized applications, most notably as antimicrobial agents and as non-viral vectors for gene delivery. The ability to precisely control the polymer architecture, molecular weight, and composition using EBiB allows for the fine-tuning of their biological activity and efficacy.

Antimicrobial Polymers

The development of new antimicrobial agents is a critical area of research to combat the rise of multidrug-resistant bacteria. Cationic polymers synthesized using EBiB as an initiator have emerged as a promising class of antimicrobial materials. Their mechanism of action generally involves the electrostatic interaction between the positively charged polymer and the negatively charged bacterial cell membrane, leading to membrane disruption and cell death.

Atom Transfer Radical Polymerization (ATRP) and Copper(0)-mediated Living Radical Polymerization (Cu(0)-mediated LRP) are commonly employed methods to synthesize these polymers. nih.govmonash.edu EBiB is an effective initiator for the polymerization of various functional monomers that can either bear a cationic charge or can be post-functionalized to introduce cationic groups.

A notable example involves the synthesis of a library of cationic polymers using Cu(0)-mediated LRP with EBiB as the initiator. nih.govmonash.edu In these studies, monomers such as 2-(dimethylamino)ethyl acrylate (DMAEA), 2-(diethylamino)ethyl acrylate (DEAEA), and 2-N-morpholinoethyl acrylate (MEA) were polymerized. nih.govmonash.edu The resulting polymers possess tertiary amine groups that can be protonated to render the polymer cationic. Furthermore, these can be quaternized to introduce a permanent positive charge. nih.gov The antimicrobial efficacy of these polymers is evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of the polymer that prevents visible growth of a microorganism.

Research has shown that the antimicrobial activity is influenced by several factors including the molecular weight of the polymer, the nature of the cationic group, and the presence of hydrophobic moieties. nih.govrsc.org For instance, studies have demonstrated that polymers with a dodecyl hydrophobic tail, introduced using a different initiator, can exhibit enhanced antimicrobial activity compared to those with a shorter ethyl tail from EBiB. nih.gov Moreover, the degree of polymerization and the specific chemical structure of the repeating units play a crucial role in balancing antimicrobial potency and cytotoxicity. rsc.org

Table 1: Antimicrobial Activity of Cationic Polymers Initiated by this compound This table presents a selection of cationic polymers synthesized using this compound and their antimicrobial activity against various bacterial strains. The data is compiled from different research findings and illustrates the impact of polymer composition and structure on efficacy.

PolymerPolymerization MethodMolecular Weight (Mn, g/mol )PDITarget BacteriaMIC (µg/mL)Reference
Poly(2-(dimethylamino)ethyl acrylate) (PDMAEA)Cu(0)-mediated LRPNot Specified<1.2S. aureus>128 nih.govmonash.edu
Quaternized PDMAEACu(0)-mediated LRPNot Specified<1.2S. aureus64 nih.govmonash.edu
Poly(2-(diethylamino)ethyl acrylate) (PDEAEA)Cu(0)-mediated LRPNot Specified<1.2A. baumannii>128 nih.govmonash.edu
Quaternized PDEAEACu(0)-mediated LRPNot Specified<1.2A. baumannii128 nih.govmonash.edu
Poly(N-isopropylacrylamide)-based copolymerRAFT Polymerization~10,000<1.3S. aureus>512 acs.org

Gene Delivery Vectors

Cationic polymers are also extensively investigated as non-viral vectors for gene therapy. They can condense negatively charged nucleic acids, such as plasmid DNA (pDNA) and small interfering RNA (siRNA), into nanoparticles called polyplexes. These polyplexes protect the genetic material from degradation and facilitate its entry into cells. EBiB is frequently used to initiate the polymerization of monomers like 2-(dimethylamino)ethyl methacrylate (DMAEMA) to create such vectors. acs.orgresearchgate.net

The architecture of the cationic polymer plays a significant role in its gene delivery efficiency. Using multifunctional initiators, star-shaped polymers can be synthesized, which often exhibit different properties compared to their linear analogues. For example, star polymers with a cationic core have been prepared by ATRP using EBiB as the initiator for the synthesis of the arms. acs.org These star polymers can effectively complex with pDNA and siRNA to form stable polyplexes. acs.org

The characteristics of these polyplexes, such as their size and surface charge (zeta potential), are critical for successful transfection. Polyplexes should be small enough to be internalized by cells and possess a net positive charge to facilitate interaction with the negatively charged cell membrane. Research has demonstrated that the weight ratio of the polymer to the nucleic acid (N/P ratio) is a key parameter influencing the formation of stable polyplexes with appropriate physicochemical properties. acs.orgresearchgate.net For instance, star-shaped polymers based on DMAEMA have been shown to form polyplexes with pDNA and siRNA with sizes in the range of 100-200 nm and positive zeta potentials, which are favorable for gene delivery. researchgate.net

Table 2: Characteristics of Cationic Polymer-Based Gene Delivery Systems Initiated by this compound This table summarizes the properties of cationic polymers synthesized using this compound and their corresponding polyplexes for gene delivery applications. The data highlights the relationship between polymer architecture, polyplex characteristics, and transfection efficiency.

Polymer ArchitecturePolymerization MethodMonomer(s)Nucleic AcidPolyplex Size (nm)Zeta Potential (mV)Key FindingsReference
Star-shapedATRPDMAEMA, EGDMApDNA~150-200+25 to +40Efficient condensation of pDNA into nanoparticles suitable for cell uptake. researchgate.net
Star-shapedATRPDMAEMA, EGDMAsiRNA~100-150PositiveEffective complexation and delivery of siRNA. acs.org
LinearATRPDMAEMApDNA~220>+10High transfection efficiencies achieved with polymers of sufficient molecular weight. nih.gov
HyperbranchedDE-ATRPDMAEMA, EGDMApDNANot SpecifiedNot SpecifiedHigher transfection ability compared to linear PDMAEMA. acs.org

Applications of Ethyl 2 Bromoisobutyrate in Organic Synthesis

Ethyl 2-Bromoisobutyrate as a Versatile Reagent and Building Block

This compound's utility in organic synthesis stems from its dual functionality. The presence of a bromine atom, a good leaving group, allows for a variety of nucleophilic substitution reactions. nbinno.com This reactivity enables the introduction of the isobutyrate moiety into a wide range of organic molecules. Furthermore, the ester group can be hydrolyzed or transformed into other functional groups, adding to its synthetic flexibility. nbinno.com

The compound serves as a precursor in the production of fine chemicals and is also utilized in polymer chemistry as a chain transfer agent in controlled radical polymerization reactions. guidechem.com Its ability to participate in both halogen exchange and carbon-carbon bond formation makes it an indispensable intermediate for creating more intricate molecular architectures.

Key Properties of this compound:

PropertyValue
Molecular Formula C6H11BrO2
Molecular Weight 195.06 g/mol thermofisher.kr
Appearance Clear colorless to slightly yellow liquid guidechem.comchemicalbook.com
Boiling Point 161-164°C
Density 1.329 g/cm³
Solubility Soluble in alcohol and ether; insoluble in water. guidechem.commyfisherstore.com

Role in the Synthesis of Pharmaceuticals and Agrochemicals

This compound is a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals. guidechem.comsolubilityofthings.com Its structural motif is a key component in the development of new active ingredients. For instance, it is used in the preparation of lipid-lowering drugs and treatments for atherosclerosis and thrombosis. guidechem.com The compound's versatility allows for the construction of complex molecular frameworks necessary for biological activity. solubilityofthings.com In the agrochemical sector, it serves as a starting material for the creation of new pesticides and herbicides. guidechem.com

Intermediacy in Complex Organic Molecule Production

The role of this compound as an intermediate extends to the production of a wide array of complex organic molecules. chemicalbook.com Its reactivity allows it to be a starting point for multi-step syntheses, leading to the formation of natural products, advanced materials, and other high-value chemicals. The ability to introduce specific stereochemistry at the quaternary center is also a significant advantage in the synthesis of chiral molecules. solubilityofthings.com

Specific Reaction Types and Their Research Significance

Grignard Reactions

This compound can be used in Grignard reactions, a powerful tool for forming carbon-carbon bonds. In these reactions, an organomagnesium halide (Grignard reagent) attacks the electrophilic carbonyl carbon of the ester. mnstate.edulibretexts.org Typically, the reaction with an ester proceeds through a double addition, leading to the formation of a tertiary alcohol. libretexts.org However, the steric hindrance of the isobutyrate group can influence the reaction's outcome. Research has shown that using sterically hindered bromoesters like this compound can be advantageous in certain synthetic strategies, for example, in the synthesis of β-keto esters where it can retard self-condensation. koreascience.kr

Suzuki Coupling Reactions

This compound can participate in Suzuki coupling reactions, a versatile method for creating carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex. While less common for alkyl halides compared to aryl or vinyl halides, advancements in catalyst systems have expanded the scope of this reaction. Research has demonstrated the potential for enantioselective Suzuki-Miyaura coupling of related α-bromo esters, highlighting the possibility of creating chiral centers with high enantiomeric excess. rsc.org This has significant implications for the synthesis of optically active pharmaceuticals and other fine chemicals. rsc.org

Ether-Ester Compound Synthesis

A notable application of this compound is in the synthesis of ether-ester compounds. One documented example is the phase-transfer catalyzed reaction with phenol (B47542) to produce ethyl 2-phenoxyisobutyrate. scispace.comresearchgate.net In this process, a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), facilitates the reaction between the water-insoluble this compound and the phenoxide ion, which is generated in the aqueous phase. scispace.comresearchgate.net Kinetic studies of this reaction provide valuable insights into the mechanism and the influence of various reaction parameters, such as the choice of solvent and catalyst concentration. researchgate.netresearchgate.net

Functionalization Strategies Employing this compound

A predominant application of this compound is as an initiator for Atom Transfer Radical Polymerization (ATRP). oatext.com This controlled polymerization technique allows for the synthesis of well-defined polymers with predictable molecular weights and low dispersity. The resulting polymers bear a terminal bromine atom that can be further transformed, enabling a wide range of functionalization strategies.

The ethyl ester group at the other end of the polymer chain, originating from the initiator, can also be subjected to further chemical modifications. byjus.com This dual functionality makes this compound a key component in the design of complex macromolecular architectures and functional materials.

Key Functionalization Strategies:

Polymer Chain-End Modification: The terminal bromine atom introduced by the this compound initiator is a versatile handle for post-polymerization modification. It can be substituted by various nucleophiles, such as azides, amines, or thiols, to introduce specific functionalities at the polymer chain end. acgpubs.orgresearchgate.net For example, substitution with sodium azide (B81097) yields an azido-terminated polymer, which can then participate in "click" chemistry reactions, such as the Huisgen 1,3-dipolar cycloaddition, to attach a wide array of molecules, including fluorescent dyes or bioactive peptides. researchgate.netkau.edu.sa

Surface-Initiated Polymerization: this compound can be immobilized on various surfaces to initiate polymerization directly from the substrate. semanticscholar.org This technique, known as surface-initiated ATRP (SI-ATRP), is used to grow polymer brushes, which are dense layers of polymer chains tethered to a surface. These polymer brushes can dramatically alter the surface properties of materials, introducing functionalities for applications in biocompatible coatings, sensors, and microfluidics. semanticscholar.orgslideshare.net

Synthesis of Functional Polymers: this compound has been employed as an initiator to synthesize cationic polymers that mimic antibacterial peptides. byjus.com These polymers have demonstrated antimicrobial activity against various bacterial strains. The initiator controls the polymer architecture, which is crucial for its biological activity. byjus.com

Table 2: Functionalization Strategies Using this compound

Strategy Description Application Example Reference(s)
Polymer Chain-End Modification Substitution of the terminal bromine atom with other functional groups. Synthesis of azide-terminated polymers for "click" chemistry. acgpubs.orgresearchgate.net
Surface-Initiated ATRP Immobilization on a surface to grow polymer brushes. Creation of biocompatible coatings on materials. semanticscholar.orgslideshare.net

Advanced Research Directions and Emerging Applications

Ethyl 2-Bromoisobutyrate in Nanomaterials Synthesis and Surface Science

The ability of EBiB to initiate controlled polymerization from surfaces has made it an invaluable tool in the realm of nanomaterials and surface science.

Nanoparticle Functionalization

EBiB is instrumental in the functionalization of nanoparticles, a process that modifies their surface properties for specific applications. By anchoring EBiB or similar initiator molecules to the surface of nanoparticles, such as silica (B1680970) or iron oxide, a wide variety of polymers can be "grafted" from the surface using ATRP. acs.orgacs.org This technique allows for the precise control over the length, density, and composition of the polymer chains, creating a well-defined polymer shell.

This surface modification is crucial for several reasons:

Enhanced Stability: The polymer shell can prevent nanoparticles from aggregating, improving their stability in various media. acs.org

Tailored Surface Properties: The grafted polymers can be designed to be hydrophilic, hydrophobic, or responsive to specific stimuli, thereby controlling the interaction of the nanoparticle with its environment. mdpi.com

Introduction of Functionality: The polymer chains can be further functionalized with specific chemical groups, such as fluorescent dyes, targeting ligands, or drug molecules. acs.org

A notable example involves the functionalization of silica nanoparticles with 2-bromoisobutyrate groups to create colloidal initiators. acs.org These initiators are then used to grow polymers like polystyrene, poly(n-butyl acrylate), and poly(methyl methacrylate) from the nanoparticle surface, resulting in organic-inorganic hybrid nanoparticles with precisely controlled architectures. acs.org Similarly, superparamagnetic iron oxide nanoparticles (SPIONs) have been encapsulated with polystyrene shells grown via AGET (Activators Generated by Electron Transfer) ATRP, a variant of ATRP, to enhance their stability and enable further functionalization for biomedical applications. acs.org

Bio-Applications (e.g., drug delivery, bio-mineralization, hydrogels)

The versatility of EBiB-initiated polymerization has significant implications for various bio-applications.

Drug Delivery: EBiB is used to synthesize block copolymers that can self-assemble into micelles or vesicles, which are promising carriers for targeted drug delivery. nih.gov For instance, poly(N,N-dimethylaminoethyl methacrylate) (PDMAEMA), a pH-responsive polymer, has been synthesized using EBiB. nih.gov When incorporated into liposomes, these polymer-liposome complexes show potential as stimuli-responsive drug delivery systems that can release their payload in the slightly acidic environment of endosomes. nih.gov

Hydrogels: Hydrogels, which are crosslinked polymer networks that can absorb large amounts of water, are another key area of application. EBiB and its derivatives are used to synthesize the polymer chains that form these networks. pmarketresearch.comnih.govcmu.edu By incorporating stimuli-responsive monomers, "smart" hydrogels can be created that change their properties, such as swelling or shrinking, in response to changes in temperature or pH. nih.govcmu.edu These materials have potential applications in tissue engineering and controlled drug release. pmarketresearch.comnih.gov For example, triblock copolymers have been synthesized using an EBiB-derived initiator to create hydrogels that are responsive to both temperature and pH. nih.gov

Stimuli-Responsive Polymer Systems

A significant area of research focuses on creating "smart" polymers that respond to external stimuli such as temperature, pH, or light. pubcompare.ai EBiB is a key initiator for the synthesis of these materials via ATRP. nih.govacs.org For example, researchers have synthesized pH- and temperature-responsive polymers by incorporating monomers like N,N-dimethylaminoethyl methacrylate (B99206) (DMAEMA) and N-isopropylacrylamide (NIPAAm). nih.govacs.org

One study detailed the synthesis of a water-soluble, thermoresponsive graft copolymer with pH responsiveness using a macroinitiator derived from 2-bromoisobutyryl bromide, a close relative of EBiB. acs.org Another investigation involved the synthesis of poly(N,N-dimethylaminoethyl methacrylate) (PDMAEMA) using EBiB as an initiator, which was then incorporated into liposomes to create stimuli-responsive systems for drug delivery. nih.gov These systems were stable at physiological pH and temperature but destabilized with slight changes, highlighting their potential for targeted release. nih.gov

StimulusMonomer ExampleInitiatorResulting PropertyPotential Application
pHN,N-dimethylaminoethyl methacrylate (DMAEMA)This compoundChanges in charge and solubilityDrug delivery, sensors
TemperatureN-isopropylacrylamide (NIPAAm)This compound derivativeLower Critical Solution Temperature (LCST) behaviorSmart hydrogels, tissue engineering

Novel Polymer Architectures and Complex Macromolecular Designs

ATRP, often initiated by EBiB, allows for the creation of polymers with complex and well-defined architectures beyond simple linear chains. acs.orgmdpi.com These include:

Block Copolymers: Composed of two or more different polymer chains linked together. researchgate.net

Graft Copolymers: Where chains of one polymer are grafted onto the backbone of another. acs.org

Star Polymers: Multiple polymer chains radiating from a central core. d-nb.info

Brush Copolymers: A dense array of polymer chains grafted to a backbone. acs.org

These complex architectures can lead to unique material properties and self-assembly behaviors. For instance, researchers have used a combination of ATRP and another polymerization technique, Reversible Addition-Fragmentation chain Transfer (RAFT), to synthesize graft and bottlebrush copolymers with a high degree of control. acs.org In this work, reverse ATRP was initiated with EBiB in the presence of a RAFT agent. acs.org Another example is the synthesis of star-shaped oligomers using a saccharose-based initiator and EBiB for potential use in lithographic patterning. d-nb.info

Investigations into Structure-Activity Relationships of Derivatives

The chemical structure of EBiB can be modified to create new initiators with tailored properties. Research in this area explores the relationship between the structure of these derivatives and their activity in polymerization and other reactions.

For example, studies have compared the polymerization kinetics of ATRP initiated by EBiB versus initiators anchored to colloidal surfaces, revealing that polymerizations were generally slower from the nanoparticle surfaces. acs.org Other research has focused on synthesizing derivatives of EBiB for specific applications. For instance, ethyl 2-(benzo[d] acs.orgdioxol-5-yloxy)-2-methylpropanoate was prepared from EBiB and used in the synthesis of potential correctors for the F508del-CFTR mutation responsible for cystic fibrosis. mdpi.com Another study synthesized clofibric acid analogues from EBiB and evaluated their effects on platelet aggregation. nih.gov The development of quantitative structure-activity relationships (QSAR) helps in predicting the biological or chemical activity of new derivatives based on their molecular structure. core.ac.uk

Development of New Catalytic Systems for Reactions Involving this compound

While the copper/ligand system is the most common catalyst for ATRP initiated by EBiB, research is ongoing to develop new and improved catalytic systems. The goals of this research include:

Increasing Catalyst Activity and Control: To achieve faster polymerization rates while maintaining excellent control over the polymer structure.

Reducing the Amount of Catalyst Needed: To minimize the cost and potential toxicity of the catalyst, especially for biomedical applications.

Developing More Robust Catalysts: To create catalysts that are less sensitive to impurities and can be used under a wider range of reaction conditions.

Metal-Free Catalysis: To develop environmentally friendly and biocompatible polymerization systems.

Recent developments include the use of ruthenium-based catalysts for both ATRP and Ring-Opening Metathesis Polymerization (ROMP), where EBiB was used as the initiator for the ATRP of methyl methacrylate. cdmf.org.br Another innovative approach involves the use of a recyclable magnetic photocatalyst for metal-free ATRP, where EBiB again served as the initiator. researchgate.net Furthermore, phase-transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB) have been investigated for substitution reactions involving EBiB. scispace.comresearchgate.net

Green and Sustainable Synthesis of this compound and Its Derivatives

The development of environmentally benign synthetic methodologies is a paramount goal in modern chemistry. For this compound (EBiB) and its derivatives, research is actively pursuing greener and more sustainable routes to minimize waste, reduce energy consumption, and avoid hazardous reagents. Traditional synthesis methods often involve multi-step processes with reactants like bromine and catalysts such as phosphorus tribromide or sulfuric acid, which present environmental and handling challenges. nbinno.com

One approach to a more sustainable synthesis of related bromo-esters involves process simplification and the in-situ generation of reagents. For instance, a novel method for preparing ethyl γ-bromobutyrate, a structural isomer of EBiB, has been developed that aligns with green chemistry principles. google.com This method synthesizes the ester by the decomposition of γ-butyrolactone with hydrogen bromide (HBr) in ethanol (B145695). google.com Critically, the HBr gas is generated directly within the reaction mixture, which obviates the need for a separate, specialized gas generation apparatus. google.com This process is characterized by its operational simplicity, stable and high yields (85-90%), low cost, and lack of pollution, making it a noteworthy example of green synthesis. google.com After the reaction, the product is isolated through treatment with a dilute alkali solution, drying with agents like molecular sieves or anhydrous sodium sulfate, and subsequent distillation. google.com

Another key area of sustainable chemistry focuses on the lifecycle of materials derived from EBiB. As a widely used initiator for Atom Transfer Radical Polymerization (ATRP), EBiB plays a crucial role in creating a vast range of polymers. nbinno.comchemicalbook.com The sustainability of these processes can be enhanced by improving the catalyst system. Research has demonstrated a metal-free ATRP of methyl methacrylate using EBiB as the initiator. researchgate.net This system employs a recyclable photocatalyst supported on silica-coated Fe3O4 magnetic nanoparticles (Fe3O4@SiO2-RB). researchgate.net The magnetic nature of the support allows for easy separation and recycling of the catalyst, a significant step towards a more sustainable polymerization process. researchgate.net

The table below summarizes and compares different synthetic approaches, highlighting the advantages of greener methodologies.

FeatureConventional Synthesis of EBiB nbinno.comGreen Synthesis of Ethyl γ-bromobutyrate google.com
Starting Materials 2-methylpropionic acid, bromine, ethanolγ-butyrolactone, ethanol, red phosphorus, bromine
Catalyst/Reagent Sulfuric acid or phosphorus tribromideIn-situ generated HBr
Key Advantage Established methodOperational simplicity, high yield, low cost, no pollution
Yield 79–92.5% 85-90%
Environmental Impact Use of hazardous reagentsReduced waste and hazard

Computational and Theoretical Studies on Reaction Pathways and Polymerization Mechanisms

Computational and theoretical chemistry provide powerful tools for elucidating the complex mechanisms that govern the reactions of this compound. These studies offer molecular-level insights into reaction pathways, transition states, and the energetics of processes like hydrolysis and, most significantly, polymerization.

Theoretical studies, often employing ab initio molecular orbital and density functional theory (DFT) calculations, have been used to investigate the reaction pathways of processes like the base-catalyzed hydrolysis of esters. researchgate.net For related ester compounds, these studies have determined energy barriers and the structure of transition states, examining factors like solvent effects and competing pathways, such as direct versus water-assisted proton transfer. researchgate.net Such computational approaches can predict reaction barriers with high accuracy, often within a small margin of reference quantum chemistry methods. nih.gov

A major focus of theoretical work related to EBiB is its role as an initiator in Atom Transfer Radical Polymerization (ATRP). cmu.edu ATRP is a form of reversible-deactivation radical polymerization that allows for the synthesis of well-defined polymers with controlled architectures. springernature.com The fundamental mechanism involves the reversible transfer of a halogen atom (in this case, bromine from EBiB) between a catalyst (typically a copper complex) and the growing polymer radical. springernature.com

Computational studies are crucial for understanding and optimizing this catalytic cycle. For instance, research has explored the kinetics and mechanism of ATRP, calculating the concentrations of propagating radicals and rationalizing how reaction conditions must be adapted for different monomers. cmu.edu Mechanistic studies, combining experimental data with theoretical models, have been fundamental in advancing ATRP, leading to the development of catalysts with improved selectivity and polymerization processes that can be controlled by external stimuli like light or electrochemical potential. uoa.grnih.gov

Recent advancements in computational chemistry are further refining the understanding of these reaction pathways. Machine learning interatomic potentials (MLIPs) and active learning procedures are being developed to simulate chemical reactions with quantum mechanical accuracy but at a fraction of the computational cost. nih.gov These methods can efficiently explore reaction pathways and locate transition state geometries given only the reactant and product structures, avoiding the need for computationally expensive quantum mechanical searches along the entire reaction path. nih.gov This approach has been successfully demonstrated on SN2 reactions, a fundamental reaction type relevant to the initiation step in ATRP where the bromine atom of EBiB is transferred. nih.gov

The table below outlines various computational methods and their applications in studying reactions involving EBiB and related mechanisms.

Computational MethodApplicationKey Insights
Density Functional Theory (DFT) Ester Hydrolysis Pathway Analysis researchgate.netDetermination of reaction energy barriers, transition state structures, and solvent effects.
Kinetic Modeling ATRP Mechanism cmu.eduCalculation of radical concentrations, understanding of initiation and propagation steps.
Machine Learning Interatomic Potentials (MLIPs) Reaction Pathway Exploration nih.govAccurate and efficient prediction of reaction pathways and transition states for complex reactions.
Electrochemistry & Kinetic Analysis Electrochemically Mediated ATRP uoa.grReal-time tuning of polymerization kinetics by modulating applied electrical potential.

Conclusion

Summary of Key Research Contributions of Ethyl 2-Bromoisobutyrate

This compound (EBiB) has emerged as a cornerstone molecule in modern chemical synthesis, primarily recognized for its pivotal role as an initiator in Atom Transfer Radical Polymerization (ATRP). thermofisher.kr This contribution has been revolutionary for polymer chemistry, enabling the synthesis of polymers with precisely controlled molecular weights, architectures, and narrow polydispersity indices. dtu.dkscispace.com The robustness of EBiB as an initiator is central to the creation of well-defined homopolymers and block copolymers from a variety of monomers, including methacrylates, styrenes, and acrylates. dtu.dksmolecule.com

One of the most significant areas of research has been the use of EBiB in the synthesis of functional polymers. nbinno.com A notable application is the development of cationic polymers designed to mimic antibacterial peptides. chemicalbook.com Research has demonstrated that EBiB can initiate the polymerization of monomers like (2-Boc-amino)ethyl acrylate (B77674) to create polymers that, after modification, exhibit broad antimicrobial activity against various bacterial strains, including E. coli and Staphylococcus aureus. chemicalbook.com These studies have highlighted how the polymer structure, such as the end-group initiated by EBiB, influences its biological activity. chemicalbook.com

Furthermore, this compound is a key reagent for surface modification through a technique known as surface-initiated ATRP (SI-ATRP). nbinno.com This process allows for the growth of polymer chains directly from a material's surface, leading to the creation of polymer-modified materials with enhanced properties like corrosion resistance, biocompatibility, and improved adhesion. nbinno.com The ability to functionalize surfaces at the molecular level has significant implications for the development of advanced materials, including those used in biomedical devices and nanotechnology. pubcompare.ai Beyond polymerization, EBiB is a versatile building block in general organic synthesis, utilized in various transformations such as alkylation, halogenation, and coupling reactions to create complex organic molecules for pharmaceuticals and agrochemicals. nbinno.comsolubilityofthings.com

Table 1: Key Research Applications of this compound

Research Area Specific Contribution Key Findings
Polymer Chemistry Initiator for Atom Transfer Radical Polymerization (ATRP) Enables synthesis of well-defined polymers with controlled molecular weight and low polydispersity. thermofisher.krdtu.dk
Biomaterials Synthesis of Cationic Polymers Creation of antibacterial peptide mimics with activity against various pathogenic bacteria. chemicalbook.com
Materials Science Surface-Initiated ATRP (SI-ATRP) Allows for the modification of material surfaces to improve properties like biocompatibility and corrosion resistance. nbinno.com

| Organic Synthesis | Versatile Reagent | Used in alkylation, halogenation, and coupling reactions for synthesizing pharmaceuticals and agrochemicals. nbinno.comsolubilityofthings.com |

Future Perspectives and Unexplored Research Avenues

The established success of this compound as a reliable initiator in ATRP opens the door to several future research directions. A promising avenue lies in the development of more sophisticated and responsive "smart" polymers. pubcompare.ai These materials can change their properties in response to external stimuli such as temperature, pH, or light. Future work could focus on using EBiB to initiate the polymerization of novel monomers to create advanced smart materials for applications in drug delivery, tissue engineering, and diagnostics.

Another area ripe for exploration is the expansion of EBiB's role in creating hybrid materials. While SI-ATRP has been effective, further research could investigate the grafting of polymers from a wider range of substrates, including complex biological molecules and novel nanomaterials. The development of new catalytic systems that are more sustainable, efficient, and tolerant to a wider range of functional groups would further enhance the utility of EBiB in these processes. researchgate.net For instance, exploring iron-based catalysts or developing systems that operate under milder conditions could have a significant impact. researchgate.net

The fundamental mechanism of ATRP involving initiators like EBiB continues to be an area of study. acs.org Deeper mechanistic understanding, potentially through advanced computational modeling and kinetic isotope effect studies, could lead to even more precise control over polymerization processes. acs.org Unexplored research could also delve into the use of EBiB in other controlled polymerization techniques beyond ATRP, potentially uncovering new pathways to novel polymer architectures. Furthermore, its application in plasma polymerization for creating functional coatings is an area that warrants more fundamental investigation to optimize the retention of the initiator's chemical structure and surface density. acs.org

Broader Impact of this compound Research on Chemical Science and Technology

The research centered on this compound has had a profound and widespread impact on chemical science and technology. Its primary contribution through ATRP has fundamentally changed the landscape of polymer synthesis. pubcompare.ai It provided chemists with a powerful and versatile tool to design and construct macromolecules with a level of precision previously unattainable. This has accelerated the development of a vast array of new materials with tailored properties, impacting industries from medicine to electronics. nbinno.compubcompare.ai

The ability to create well-defined polymers has been particularly impactful in the field of biomedical engineering. The synthesis of biocompatible polymers for drug delivery systems, non-fouling surfaces for medical implants, and scaffolds for tissue engineering has been significantly advanced by ATRP initiated by EBiB. nbinno.com The development of antimicrobial polymers offers a potential solution to the growing problem of antibiotic resistance. chemicalbook.com

Q & A

Q. What are the standard synthetic routes for Ethyl 2-bromoisobutyrate, and how can purity be ensured?

this compound is synthesized via bromination of isobutyric acid followed by esterification with ethanol under acidic conditions . Purification typically involves fractional distillation (boiling point: 161–163°C) . Purity verification methods include:

  • Gas Chromatography (GC) : To assess residual reactants or byproducts.
  • Refractive Index : Compare measured values (1.4436–1.4456) with literature data .
  • Density : Confirm compliance with the reported 1.329 g/cm³ .

Q. How is this compound characterized in polymer chemistry applications?

As an ATRP initiator, its efficiency is evaluated using:

  • Nuclear Magnetic Resonance (NMR) : Monitor bromide transfer and polymer end-group fidelity .
  • Gel Permeation Chromatography (GPC) : Analyze molecular weight distribution of synthesized polymers .
  • Kinetic Studies : Track monomer conversion via <sup>1</sup>H NMR or FTIR spectroscopy .

Q. What is the role of this compound in atom transfer radical polymerization (ATRP)?

It serves as a halogenated initiator , transferring its bromine atom to a metal catalyst (e.g., Cu<sup>I</sup>/Cu<sup>II</sup>) to generate radicals for controlled polymerization. This enables precise control over polymer architecture (e.g., block copolymers) . Key parameters include:

  • Catalyst System : CuBr with ligands like PMDETA or Me6-TREN .
  • Solvent : Toluene or aqueous media, depending on monomer solubility .

Advanced Research Questions

Q. How can ATRP experimental conditions be optimized when using this compound?

Optimization involves:

  • Catalyst-to-Initiator Ratio : A 1:1 molar ratio of CuBr to initiator minimizes termination reactions .
  • Temperature : Polymerization at 30–60°C balances reaction rate and control .
  • Monomer Compatibility : Hydrophobic monomers (e.g., PEGMA) require toluene as a solvent, while hydrophilic systems may use aqueous/organic biphasic conditions .
  • Reducing Agents : Ascorbic acid enhances catalyst regeneration in ARGET ATRP .

Q. How should researchers address contradictory kinetic data in ATRP studies?

Discrepancies in molecular weight vs. theoretical predictions may arise from:

  • Side Reactions : Hydrolysis of the initiator in aqueous systems (e.g., NaCl-containing media) .
  • Incomplete Initiator Activation : Verify Cu catalyst activity via cyclic voltammetry .
  • Solution : Use anhydrous solvents, degas systems to prevent oxidation, and characterize initiator purity before use .

Q. What are the structural and functional trade-offs when substituting this compound with other ATRP initiators?

Comparisons with alternatives (e.g., ethyl 2-bromopropionate) reveal:

  • Steric Effects : The bulky isobutyrate group slows initiation but improves control over polymer dispersity (Đ < 1.2) .
  • Monomer Scope : this compound is preferred for methacrylates, while less hindered initiators suit acrylates .

Q. What safety protocols are critical for scaling up ATRP reactions involving this compound?

Key considerations:

  • Toxicity Mitigation : Use fume hoods and PPE (gloves, goggles) due to its harmful (Xn) and irritant (R36/37/38) classification .
  • Waste Management : Neutralize copper residues with EDTA before disposal .
  • Thermal Control : Monitor exothermic reactions during scale-up to prevent runaway polymerization .

Q. How does hydrolytic degradation of this compound impact long-term polymer stability?

Hydrolysis under basic or aqueous conditions generates 2-bromoisobutyric acid, which can:

  • Alter Polymer End-Groups : Compromise chain-end fidelity in ATRP-synthesized polymers .
  • Mitigation Strategies : Store initiator in anhydrous environments and use buffered reaction media when possible .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.